molecular formula C7H14O4 B2736260 4-(2-Methoxyethoxy)butanoic acid CAS No. 935678-17-4

4-(2-Methoxyethoxy)butanoic acid

Cat. No.: B2736260
CAS No.: 935678-17-4
M. Wt: 162.185
InChI Key: KAPBHHXFLZBNTF-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)butanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 2-methoxyethoxy group. This compound is known for its versatile applications in various fields of scientific research and industry.

Scientific Research Applications

4-(2-Methoxyethoxy)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is utilized in the production of polymers and surface modification techniques.

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)butanoic acid typically involves the reaction of butanoic acid with 2-methoxyethanol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2-methoxyethoxy)butanone, while reduction can produce 4-(2-methoxyethoxy)butanol.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: The parent compound, which lacks the methoxyethoxy group.

    2-Methoxyethanol: A related compound that serves as a precursor in the synthesis of 4-(2-Methoxyethoxy)butanoic acid.

    4-(2-Hydroxyethoxy)butanoic acid: A similar compound where the methoxy group is replaced by a hydroxy group.

Uniqueness

This compound is unique due to its specific functional group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-methoxyethoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-10-5-6-11-4-2-3-7(8)9/h2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPBHHXFLZBNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66837-09-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66837-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501200181
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66837-09-0, 935678-17-4
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxypropyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)butanoic acid
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